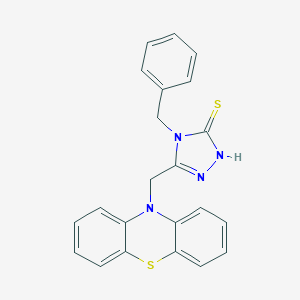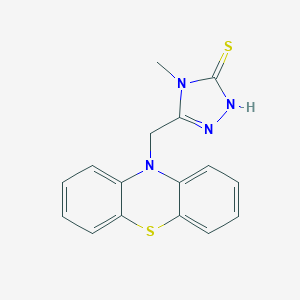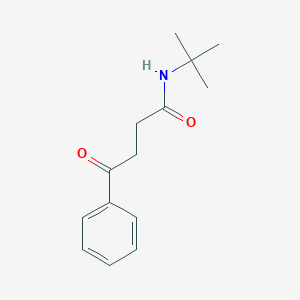
N-(tert-butyl)-4-oxo-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-4-oxo-4-phenylbutanamide, commonly known as OTBPA, is a chemical compound that belongs to the class of amides. OTBPA has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
OTBPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. OTBPA has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
作用機序
The exact mechanism of action of OTBPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. OTBPA has also been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
OTBPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. OTBPA has also been shown to inhibit the growth of certain cancer cells in vitro.
実験室実験の利点と制限
One of the advantages of OTBPA is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of OTBPA is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on OTBPA. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. OTBPA has also been studied for its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of OTBPA and to identify any potential side effects or limitations of its use.
合成法
OTBPA can be synthesized through the reaction of tert-butylacetic anhydride with 4-phenylbutanoic acid in the presence of a catalyst. The resulting product is then treated with ammonia to form OTBPA. The synthesis of OTBPA is a relatively simple process and can be carried out in a laboratory setting.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
N-tert-butyl-4-oxo-4-phenylbutanamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)15-13(17)10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) |
InChIキー |
BOVWBFSNTINPOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)NC(=O)CCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
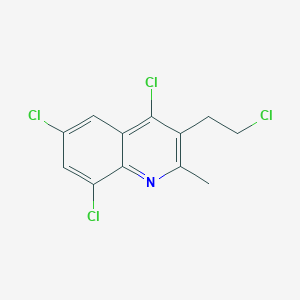
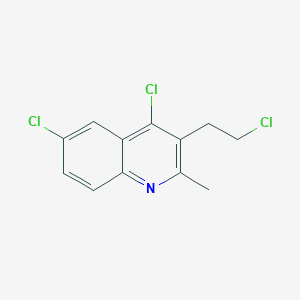
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
